Home > Products > Screening Compounds P79081 > N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide -

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide

Catalog Number: EVT-5399462
CAS Number:
Molecular Formula: C21H25N3O4
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide

  • Compound Description: This compound serves as a fundamental building block in synthesizing a series of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. It is synthesized through the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride. []
  • Relevance: This compound shares the core benzodioxane structure with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide and represents a simplified analog lacking the nicotinamide and piperidine substituents. It highlights the benzodioxane moiety as a key structural feature for further derivatization in the pursuit of compounds with potential biological activity. []

N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides (5a-i)

  • Compound Description: This series represents a range of derivatives where the parent compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide, is further modified by alkyl or aralkyl groups at the sulfonamide nitrogen. These compounds were evaluated for their biofilm inhibitory action against Escherichia coli and Bacillus subtilis, with compounds 5f and 5e demonstrating promising activity. []
  • Relevance: This class of compounds exhibits a direct structural relationship to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide by sharing the benzodioxane and sulfonamide moieties. The variations in the alkyl/aralkyl substituents highlight the exploration of structure-activity relationships around the benzodioxane core for modulating biological effects, such as biofilm inhibition. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides (7a-l)

  • Compound Description: This series of compounds incorporates both benzodioxane and acetamide functionalities, designed to explore their combined effect on enzyme inhibition. The synthesis involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide with a variety of 2-bromo-N-(un/substituted-phenyl)acetamides. These compounds were tested for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE), showing promising activity against yeast α-glucosidase. []
  • Relevance: This class shares the benzodioxane motif with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide and highlights the exploration of different substituents and functional groups attached to the benzodioxane core. While this series focuses on sulfonamide and acetamide combinations, it showcases a broader strategy for developing compounds with potential enzyme inhibitory activities. []

N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides (5a-n)

  • Compound Description: This series comprises a range of N-alkyl/aralkyl derivatives of N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide, synthesized by reacting the parent molecule with various alkyl/aralkyl halides. These compounds were investigated for their potential as therapeutic agents for Alzheimer’s disease and Type-2 Diabetes. Compounds 5j and 5d displayed moderate inhibitory activity against acetylcholinesterase, while compounds 5i and 5f showed moderate inhibition against α-glucosidase. []
  • Relevance: These derivatives highlight the versatility of the benzodioxane scaffold in medicinal chemistry. Similar to N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide, this series explores the effects of attaching diverse alkyl/aralkyl groups to the benzodioxane core. Their investigation as potential treatments for Alzheimer’s disease and Type-2 Diabetes suggests that modifications to the benzodioxane scaffold can lead to compounds with diverse biological activities. []
  • Compound Description: MDL 73005EF is a high-affinity 5-HT1A receptor ligand with significant selectivity over other monoamine and benzodiazepine receptor sites. It has demonstrated anxiolytic-like effects in animal models and highlights the potential for therapeutic application in anxiety disorders. [, , ]
  • Relevance: MDL 73005EF shares a striking structural similarity with N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide, particularly in the benzodioxin-2-ylmethylamino moiety. This emphasizes the importance of this specific structural feature in interacting with the 5-HT1A receptor. The comparison underscores the potential for subtle structural changes around the shared motif to influence receptor selectivity and pharmacological activity. [, , ]

Properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylnicotinamide

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-6-(4-hydroxypiperidin-1-yl)-N-methylpyridine-3-carboxamide

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C21H25N3O4/c1-23(13-17-14-27-18-4-2-3-5-19(18)28-17)21(26)15-6-7-20(22-12-15)24-10-8-16(25)9-11-24/h2-7,12,16-17,25H,8-11,13-14H2,1H3

InChI Key

RPXPACDCJFWYPZ-UHFFFAOYSA-N

SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CN=C(C=C3)N4CCC(CC4)O

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CN=C(C=C3)N4CCC(CC4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.